molecular formula C14H23NO2 B1385407 N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine CAS No. 1040689-91-5

N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine

Cat. No. B1385407
CAS RN: 1040689-91-5
M. Wt: 237.34 g/mol
InChI Key: CYKWTOXTWITGRI-UHFFFAOYSA-N
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Description

“N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine” is a chemical compound with the formula C₁₄H₂₃NO₂ . It is used for proteomics research .


Molecular Structure Analysis

The molecular weight of “N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine” is 237.34 . Its molecular formula is C₁₄H₂₃NO₂ .


Physical And Chemical Properties Analysis

“N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine” should be stored at room temperature .

Scientific Research Applications

Analytical Applications

N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine and similar compounds have been extensively studied for their applications in analytical chemistry, particularly in the identification and quantification of various substances. For instance, the compound 25B-NBOMe, a derivative of N-benzyl phenethylamines, was analyzed using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) in a case of severe intoxication, demonstrating the compound's significance in toxicology studies (Poklis et al., 2014).

Synthetic and Chemical Analysis

The compound has been used in studies involving the synthesis of other complex chemical structures. For example, it has been involved in the investigation of clandestine synthesis methods, where it was used to understand the chemical reactions and by-products formed during the illicit manufacturing of psychoactive substances (Błachut et al., 2002). This type of research is crucial for forensic science and law enforcement in their efforts to combat the illegal drug trade.

Chemosensor Development

The development of chemosensors for detecting specific ions is another area where this compound has been utilized. A derivative of N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine was used as a chemosensor for silver ions in a methanol-water mixture. This application demonstrates the compound's potential in creating sensitive detection systems for various chemical species (Tharmaraj et al., 2012).

Safety and Hazards

“N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine” is classified as an irritant .

properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-14(2,3)15-11-12-5-7-13(8-6-12)17-10-9-16-4/h5-8,15H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKWTOXTWITGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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